(3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
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Description
(3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H26N2O7 and its molecular weight is 466.49. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) focuses on the microwave-assisted synthesis of pyrazoline derivatives, including compounds similar to the one . These derivatives were tested for their anti-inflammatory and antibacterial activities, with some showing potent antibacterial effects. The microwave method proved efficient, yielding higher production and environmental friendliness compared to conventional methods (Ravula et al., 2016).
Synthesis and Antibacterial, Antioxidant Activities
Golea Lynda (2021) explored the synthesis of pyrazole derivatives, assessing their antibacterial and antioxidant activities. The study highlighted the significance of these compounds in organic synthesis and pharmacology. The synthesized compounds demonstrated moderate antibacterial and antioxidant activities (Golea Lynda, 2021).
Molecular Structure and Hydrogen Bonding
Zheng et al. (2010) synthesized new 3,5-diaryl-1H-pyrazoles, closely related to the compound , studying their molecular structures and hydrogen bonding. They observed interesting intermolecular hydrogen bonds, which are crucial for understanding the chemical behavior of these compounds (Zheng et al., 2010).
Novel Synthesis of Pyrazole Derivatives
A study by Hote and Lokhande (2014) reported on the novel synthesis of pyrazole derivatives, including methods to create 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives. These compounds, being first of their kind, open up new avenues in the field of chemical synthesis (Hote & Lokhande, 2014).
Selective O-Demethylation in Bromination
Çetinkaya et al. (2011) investigated the bromination of a similar compound, observing selective O-demethylation. This research provides insights into the chemical reactions and transformations of such compounds (Çetinkaya et al., 2011).
Antimicrobial and Anticancer Properties
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives to evaluate their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, highlighting their potential in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anion-Directed Assemblies of Protonated Pyrazoles
Zheng et al. (2013) explored the anion-directed assembly of protonated pyrazoles. This study contributes to our understanding of molecular interactions and the formation of complex structures in solution (Zheng et al., 2013).
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7/c1-29-19-9-8-15(11-21(19)30-2)17-14-18(27(26-17)25(28)20-7-6-10-34-20)16-12-22(31-3)24(33-5)23(13-16)32-4/h6-13,18H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMQOWTVMGGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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